molecular formula C20H17N3OS B5606341 N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B5606341
M. Wt: 347.4 g/mol
InChI Key: UMMFGUQCEXUQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-c]pyrazole core, which is a fused heterocyclic system, along with benzyl, methyl, and phenyl substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Thieno[2,3-c]pyrazole Core:

    Amidation Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation of the methyl group can yield benzyl alcohol or benzyl ketone derivatives.
  • Reduction of the carboxamide group can produce benzylamine derivatives.
  • Substitution reactions can introduce various functional groups onto the phenyl ring, enhancing the compound’s reactivity and potential applications.

Scientific Research Applications

N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Molecular Targets: Potential targets include kinases, proteases, or other enzymes involved in disease pathways.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

  • N-(4-methoxybenzyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
  • N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
  • N-(2,6-dimethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Comparison:

    Structural Differences: Variations in the substituents on the benzyl or phenyl rings can significantly alter the compound’s physical and chemical properties.

    Biological Activity: Different substituents can enhance or reduce the compound’s bioactivity, making some derivatives more potent or selective for certain targets.

    Uniqueness: N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-benzyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-14-17-12-18(19(24)21-13-15-8-4-2-5-9-15)25-20(17)23(22-14)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMFGUQCEXUQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.